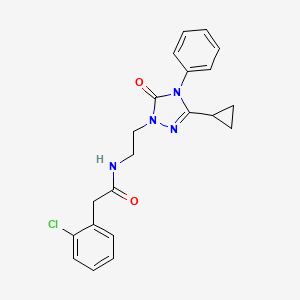![molecular formula C23H21ClN4OS B2566155 (3-Chlorphenylpiperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanon CAS No. 852132-69-5](/img/structure/B2566155.png)
(3-Chlorphenylpiperazin-1-yl)(3-methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine is a complex organic compound that features a unique combination of functional groups, including a chlorophenyl group, an imidazo[2,1-b][1,3]thiazole moiety, and a piperazine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Wissenschaftliche Forschungsanwendungen
1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine typically involves multi-step organic reactions. The process begins with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the cyclization of appropriate thioamide and α-haloketone precursors under acidic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions, while the piperazine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as recrystallization and chromatography, and the employment of catalysts to enhance reaction rates .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes, receptors, or DNA, inhibiting their function and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperidine
- 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}morpholine
Uniqueness: 1-(3-chlorophenyl)-4-{3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carbonyl}piperazine stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its piperazine ring, in particular, enhances its ability to interact with biological targets compared to similar compounds with different ring systems.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4OS/c1-16-21(30-23-25-20(15-28(16)23)17-6-3-2-4-7-17)22(29)27-12-10-26(11-13-27)19-9-5-8-18(24)14-19/h2-9,14-15H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXTIGNLLJYGFPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC(=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
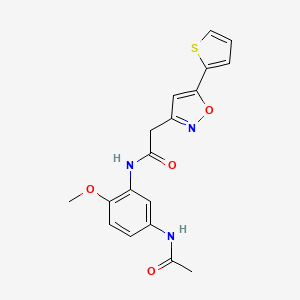
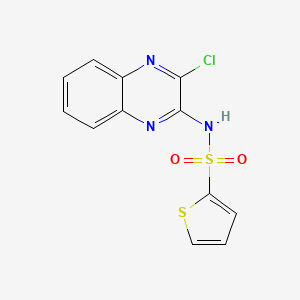
![Tert-butyl 4-[4-(aminomethyl)-2,5-dimethylpyrazol-3-yl]piperazine-1-carboxylate](/img/structure/B2566077.png)
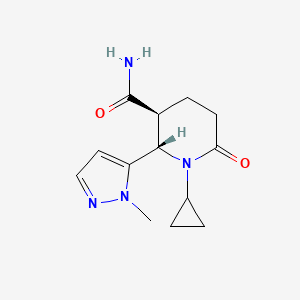
![8-(3-ethoxypropyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2566079.png)


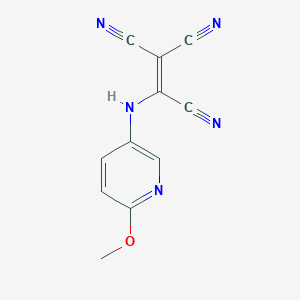
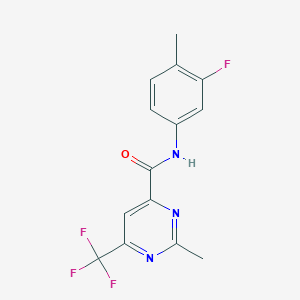
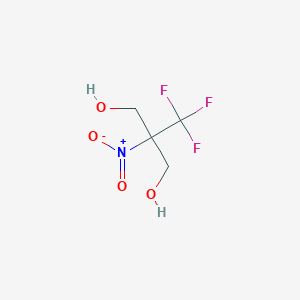
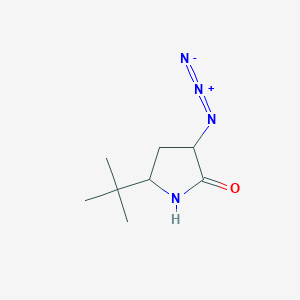
![2-{[(2-chlorophenyl)methyl]sulfanyl}-1-(2,6-dimethoxybenzoyl)-4,5-dihydro-1H-imidazole](/img/structure/B2566090.png)
![N,N-dimethyl-4-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carbonyl)benzenesulfonamide](/img/structure/B2566091.png)
